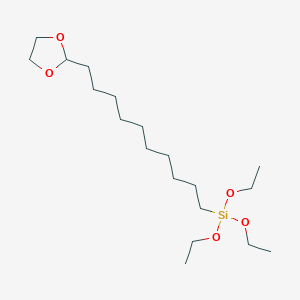

Triethoxysilylundecanal, ethylene glycol acetal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triethoxysilylundecanal, ethylene glycol acetal is an organic compound with the chemical formula C19H40O5Si . It is a colorless to light yellow liquid that is soluble in common organic solvents. This compound is known for its stability under normal conditions but can decompose at high temperatures .

准备方法

Triethoxysilylundecanal, ethylene glycol acetal can be synthesized through the reaction of 1,11-undecanal with triethoxysilane in the presence of ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

化学反应分析

Triethoxysilylundecanal, ethylene glycol acetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture or water, it hydrolyzes to form ethanol and the corresponding silanol.

Oxidation: It can be oxidized to form the corresponding carboxylic acid under strong oxidizing conditions.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include water , oxidizing agents like potassium permanganate, and substituting agents such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Triethoxysilylundecanal, ethylene glycol acetal has a wide range of applications in scientific research, including:

Surface Active Agents: It is used as a high-efficiency surfactant with excellent emulsifying, dispersing, and wetting properties.

Coating Additives: It enhances the adhesion, wear resistance, and anti-pollution properties of coatings.

Polymer Synthesis: It is utilized in the synthesis of functional polymers, such as polysiloxane polymers, which have applications in various industries.

作用机制

The mechanism of action of triethoxysilylundecanal, ethylene glycol acetal involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form strong covalent bonds. This property makes it useful in applications requiring strong adhesion and stability .

相似化合物的比较

Triethoxysilylundecanal, ethylene glycol acetal is unique due to its combination of ethoxy and silane groups, which provide both reactivity and stability. Similar compounds include:

- Triethoxysilane

- Triethylsilyl trifluoromethanesulfonate

- Triethylvinylsilane

- Chlorotriethylsilane

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

生物活性

Triethoxysilylundecanal, ethylene glycol acetal (C19H40O5Si) is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its silane functional group and a long hydrocarbon chain. Its molecular weight is approximately 366.61 g/mol. The presence of ethylene glycol acetal enhances its solubility and reactivity, making it suitable for various biological applications.

Antiviral Properties

Recent studies have indicated that triethoxysilylundecanal exhibits antiviral activity, particularly against influenza viruses. It functions by inhibiting the neuraminidase enzyme, which is crucial for the viral replication process. This inhibition can potentially reduce the severity of influenza infections by preventing the release of new viral particles from infected cells .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of triethoxysilylundecanal on various cell lines. In vitro studies demonstrated that at lower concentrations, the compound does not exhibit significant cytotoxicity. However, higher concentrations can lead to increased cell death, indicating a dose-dependent relationship .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The mechanism by which triethoxysilylundecanal exerts its biological effects involves several pathways:

- Neuraminidase Inhibition : By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from glycoproteins on the host cell surface, thereby inhibiting viral spread.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially disrupting cellular integrity at high concentrations.

Synthesis and Modification

The synthesis of triethoxysilylundecanal typically involves the hydrosilylation reaction of undecanal with triethoxysilane under catalytic conditions. This reaction facilitates the formation of the silane bond while preserving the aldehyde functionality necessary for further biological interactions .

Applications in Biotechnology

Due to its unique properties, triethoxysilylundecanal is being investigated for applications in:

- Drug Delivery Systems : Its ability to form stable silane bonds makes it an excellent candidate for modifying drug carriers.

- Surface Coatings : The compound can be used to create biocompatible coatings that enhance cell adhesion and proliferation in tissue engineering applications .

Case Studies

- Influenza Virus Study : A study demonstrated that triethoxysilylundecanal significantly reduced viral load in infected cell cultures when administered at optimal concentrations .

- Cytotoxicity Assessment : In a comparative analysis with other silanes, triethoxysilylundecanal showed lower cytotoxicity profiles, making it preferable for biomedical applications .

属性

IUPAC Name |

10-(1,3-dioxolan-2-yl)decyl-triethoxysilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMPYRLKXUQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。